1-[2-(Hydroxymethyl)azetidin-1-yl]ethan-1-one
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Overview
Description
1-[2-(Hydroxymethyl)azetidin-1-yl]ethan-1-one is a chemical compound with the molecular formula C6H11NO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Hydroxymethyl)azetidin-1-yl]ethan-1-one typically involves the reaction of azetidine with appropriate reagents to introduce the hydroxymethyl and ethanone groups. One common method involves the reaction of azetidine with formaldehyde and acetic anhydride under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Hydroxymethyl)azetidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(Hydroxymethyl)azetidin-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(Hydroxymethyl)azetidin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the azetidine ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-[3-(Hydroxymethyl)azetidin-1-yl]ethan-1-one: Similar structure but with the hydroxymethyl group at a different position.
1-[2-(Hydroxymethyl)azetidin-1-yl]prop-2-en-1-one: Contains an additional double bond in the ethanone group.
Uniqueness
1-[2-(Hydroxymethyl)azetidin-1-yl]ethan-1-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H11NO2 |
---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
1-[2-(hydroxymethyl)azetidin-1-yl]ethanone |
InChI |
InChI=1S/C6H11NO2/c1-5(9)7-3-2-6(7)4-8/h6,8H,2-4H2,1H3 |
InChI Key |
DSMLSOUSFHKVTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC1CO |
Origin of Product |
United States |
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